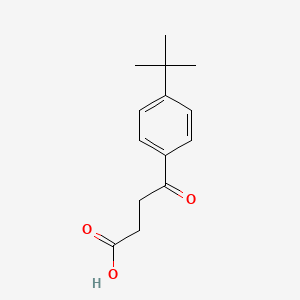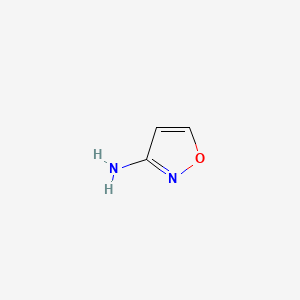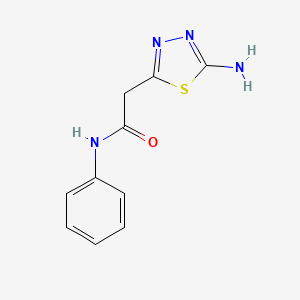
4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(4-Tert-butylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds : A study by Maftei et al. (2013) demonstrated the synthesis of bioactive 1,2,4-oxadiazole analogs using intermediates derived from 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. These compounds exhibited significant antitumor activities, highlighting the potential of this acid in the development of new cancer therapies Maftei et al., 2013.
Cancer Research : Vanasundari et al. (2018) explored the molecular properties of 4-oxobutanoic acid derivatives through vibrational, structural, and electronic studies. Their research suggests these compounds could inhibit Placenta Growth Factor, indicating a potential role in cancer treatment or research Vanasundari et al., 2018.
Material Synthesis and Characterization : The use of tert-butyl 4-oxobutanoate derivatives in the synthesis of polyrotaxanes and as free radical initiators was investigated by Lee et al. (1997), indicating the chemical's significance in advanced material synthesis Lee et al., 1997.
Development of Chiral Intermediates : Zhang Xingxian (2012) reported the synthesis of a chiral intermediate of sitagliptin from L-aspartic acid, involving a compound structurally related to 4-oxobutanoic acid. This research underscores its relevance in the synthesis of chiral pharmaceutical intermediates Zhang Xingxian, 2012.
Antibacterial and Larvicidal Activities : Kumara et al. (2015) synthesized novel triazinone derivatives starting from a related 4-oxobutanoic acid compound. These derivatives exhibited significant antimicrobial and mosquito larvicidal activities, suggesting potential applications in public health Kumara et al., 2015.
Wirkmechanismus
Target of Action
Similar compounds like 4-tert-butylphenylboronic acid are used as building blocks in the synthesis of various derivatives .
Mode of Action
It’s worth noting that related compounds like 4-tert-butylphenol can control molecular weight by limiting chain growth .
Biochemical Pathways
Related compounds have been used in the synthesis of tetracycline derivatives , suggesting potential involvement in antibiotic pathways.
Result of Action
Related compounds have been used in the synthesis of various chemical derivatives , suggesting a broad range of potential effects.
Action Environment
Safety data sheets for related compounds suggest that they should be stored in a cool, dry place and handled with appropriate personal protective equipment .
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHBTHNAMOUNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366403 | |
| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-08-5 | |
| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide](/img/structure/B1271162.png)










